molecular formula C19H12ClN3O5S2 B12136127 6-Chloro-4-oxo-N-(4-((2-thiazolylamino)sulfonyl)phenyl)-4H-1-benzopyran-2-carboxamide CAS No. 27777-20-4

6-Chloro-4-oxo-N-(4-((2-thiazolylamino)sulfonyl)phenyl)-4H-1-benzopyran-2-carboxamide

Cat. No.: B12136127
CAS No.: 27777-20-4
M. Wt: 461.9 g/mol
InChI Key: GKZSJLBKTFAGSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-oxo-N-(4-((2-thiazolylamino)sulfonyl)phenyl)-4H-1-benzopyran-2-carboxamide is a synthetic organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-oxo-N-(4-((2-thiazolylamino)sulfonyl)phenyl)-4H-1-benzopyran-2-carboxamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the benzopyran core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.

    Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the thiazolylamino group: This step may involve nucleophilic substitution reactions using thiazole derivatives.

    Sulfonylation: Introduction of the sulfonyl group using sulfonyl chlorides.

    Final coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-oxo-N-(4-((2-thiazolylamino)sulfonyl)phenyl)-4H-1-benzopyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

    Catalysts: Transition metal catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-4-oxo-N-(4-((2-thiazolylamino)sulfonyl)phenyl)-4H-1-benzopyran-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-2-carboxamide derivatives: These compounds share a similar core structure and may have comparable biological activities.

    Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.

    Sulfonyl compounds: Often used in medicinal chemistry for their ability to modulate biological targets.

Uniqueness

6-Chloro-4-oxo-N-(4-((2-thiazolylamino)sulfonyl)phenyl)-4H-1-benzopyran-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties. Its uniqueness lies in the potential synergistic effects of these groups, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

27777-20-4

Molecular Formula

C19H12ClN3O5S2

Molecular Weight

461.9 g/mol

IUPAC Name

6-chloro-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]chromene-2-carboxamide

InChI

InChI=1S/C19H12ClN3O5S2/c20-11-1-6-16-14(9-11)15(24)10-17(28-16)18(25)22-12-2-4-13(5-3-12)30(26,27)23-19-21-7-8-29-19/h1-10H,(H,21,23)(H,22,25)

InChI Key

GKZSJLBKTFAGSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)NC4=NC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.